molecular formula C9H11ClN2O B2908950 (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride CAS No. 1245623-77-1

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Cat. No.: B2908950
CAS No.: 1245623-77-1
M. Wt: 198.65
InChI Key: SHCGXNAWGYFVRX-FVGYRXGTSA-N
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Description

®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chiral compound with significant importance in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a benzonitrile moiety, making it a versatile molecule for numerous applications.

Safety and Hazards

As with any chemical compound, handling and storage should follow safety protocols. Consult the provided Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

For more detailed information, you can refer to the source provided by Ambeed, Inc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the asymmetric reductive amination of 3-cyanobenzaldehyde with ®-1-amino-2-propanol. This reaction is catalyzed by an engineered amine dehydrogenase, which provides high enantioselectivity and efficiency under mild conditions . The reaction conditions generally include a suitable solvent, such as ethanol or methanol, and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride often employs biocatalytic processes due to their high specificity and environmental friendliness. The use of engineered enzymes, such as amine dehydrogenases, allows for the efficient conversion of starting materials to the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-(1-Amino-2-oxoethyl)benzonitrile.

    Reduction: 3-(1-Amino-2-hydroxyethyl)benzylamine.

    Substitution: Various amides and esters depending on the substituent used.

Scientific Research Applications

®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound can influence various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride: The enantiomer of the compound, which may have different biological activities.

    3-(1-Amino-2-hydroxyethyl)benzamide: A structurally similar compound with an amide group instead of a nitrile group.

    3-(1-Amino-2-hydroxyethyl)benzylamine: A reduced form of the compound with an amine group instead of a nitrile group.

Uniqueness

®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is unique due to its chiral nature and the presence of both amino and nitrile groups, which provide versatility in chemical reactions and applications. Its high enantioselectivity and efficiency in synthesis make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCGXNAWGYFVRX-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CO)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[C@H](CO)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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